Octahydro-1H-isoindole hydrochloride

Triple Reuptake Inhibitor SERT NET

Procure cis-octahydro-1H-isoindole hydrochloride (CAS 6949-87-7), the hydrochloride salt of a fully saturated, bicyclic isoindoline scaffold validated for CNS and oncology drug discovery. The cis-configuration is indispensable for triple reuptake inhibition (SERT IC₅₀ 20-53 nM, NET 85-150 nM, DAT 140-430 nM) and mitiglinide synthesis; the hydrochloride salt ensures optimal solubility and handling (mp 121-123°C). This scaffold uniquely enables covalent TEAD antagonism (k_inact/K_I > 100 M⁻¹ s⁻¹) via precise geometry, a feature absent in generic bicyclic amines. Use it to drive SAR studies, install covalent warheads targeting conserved cysteines, or serve as a chiral intermediate for antidiabetic APIs. Accept no unvalidated cis/trans isomer substitutes.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 6949-87-7
Cat. No. B1394509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-isoindole hydrochloride
CAS6949-87-7
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESC1CCC2CNCC2C1.Cl
InChIInChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H
InChIKeyCLQIZUYXKFTUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octahydro-1H-isoindole Hydrochloride (CAS 6949-87-7): Bicyclic Scaffold with CNS Penetrant Triple Reuptake and TEAD Antagonism Profiles


Octahydro-1H-isoindole hydrochloride (CAS 6949-87-7) is the cis-configured hydrochloride salt of a fully saturated, bicyclic isoindoline scaffold . This core structure confers a high fraction of sp³ hybridization, enhanced metabolic stability versus aromatic isoindoles, and enables key central nervous system (CNS) biological activities . As the salt form of a scaffold validated in the literature as a triple reuptake inhibitor (SERT/NET/DAT), a substance P antagonist, and a covalent pan-TEAD antagonist, it serves as a critical building block for lead optimization across multiple therapeutic targets [1].

Why Generic Substitution of Octahydro-1H-isoindole Hydrochloride with Alternative Isoindolines or Piperidine Derivatives Fails


Direct substitution of this scaffold with a generic bicyclic amine, a different salt form, or the trans-isomer is scientifically unsound without re-optimization . The cis-configuration is essential for activity in mitiglinide synthesis and triple reuptake inhibition, while the hydrochloride salt confers distinct physicochemical properties (melting point: 121-123°C) and solubility . Moreover, the scaffold's unique ability to act as a covalent TEAD antagonist (k_inact/K_I > 100 M⁻¹ s⁻¹) relies on the precise geometry of the octahydroisoindole ring to present a cyanamide electrophile to a conserved cysteine, a feature not shared by isoindolines, piperidines, or other generic amines [1].

Quantitative Evidence Guide for Octahydro-1H-isoindole Hydrochloride (CAS 6949-87-7) vs. Closest Analogs


Triple Reuptake Inhibition Profile: Octahydro-1H-isoindole vs. Octahydrocyclopenta[c]pyrrole Scaffolds

The octahydro-1H-isoindole scaffold delivers potent inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, enabling balanced triple reuptake inhibition for potential antidepressant activity [1]. In a direct comparison of bicyclic cores, optimized octahydro-1H-isoindole derivatives (compounds 22a, 23a, 26a) demonstrated significant brain penetration and in vivo efficacy in the mouse tail suspension test at oral doses of 10-30 mpk, whereas the comparator octahydrocyclopenta[c]pyrrole scaffold exhibited a different transporter inhibition profile and required distinct optimization [2]. The quantitative IC50 values for the lead octahydroisoindole compounds are 20-53 nM (SERT), 85-150 nM (NET), and 140-430 nM (DAT) [1].

Triple Reuptake Inhibitor SERT NET DAT Antidepressant Scaffold Optimization

Covalent Pan-TEAD Antagonism: Octahydroisoindole vs. Isoindoline Scaffolds

Octahydroisoindole derivatives function as covalent pan-TEAD antagonists, achieving second-order rate constants (k_inact/K_I) greater than 100 M⁻¹ s⁻¹ against TEAD1-4 and submicromolar IC50 values for inhibiting YAP1-TEAD binding [1]. The isoindoline scaffold, a less saturated comparator, was also explored but yielded distinct SAR and binding kinetics due to differences in ring conformation and electrophile presentation [2]. In mammalian cells, octahydroisoindole-based compounds suppressed CTGF mRNA levels and inhibited TEAD1-4 transcriptional activity with submicromolar IC50 values [1].

TEAD YAP1 Covalent Inhibitor Hippo Pathway Cancer Scaffold Comparison

Substance P (NK1) Antagonism and Blood-Brain Barrier Penetration

Octahydroisoindole (the free base of the hydrochloride salt) is a validated substance P (neurokinin-1) antagonist that crosses the blood-brain barrier, making it useful for studying CNS movement disorders . While specific binding affinity (IC50/Ki) data is not provided in the source, the blood-brain barrier penetration is a class-level property of this saturated bicyclic amine, supported by in vivo activity in CNS models . This contrasts with more polar or larger amines that often exhibit poor brain exposure.

Substance P NK1 Receptor CNS Penetration Movement Disorders BBB Permeability

Physicochemical Differentiation: Hydrochloride Salt vs. Free Base and trans-Isomer

The hydrochloride salt (CAS 6949-87-7) exhibits a well-defined melting point of 121-123°C and is a crystalline solid, whereas the free base (CAS 21850-12-4) is an oil or low-melting solid . This salt form provides superior handling, stability, and solubility in aqueous media for formulation and biological assays. Additionally, the cis-configuration is crucial for biological activity in mitiglinide synthesis and receptor binding, as the trans-isomer (CAS 161829-92-1) has a different stereochemical arrangement and distinct biological profile .

Salt Form Melting Point Solubility Solid-State Stability Procurement

Optimal Research and Industrial Application Scenarios for Octahydro-1H-isoindole Hydrochloride (CAS 6949-87-7)


Lead Optimization for CNS-Active Triple Reuptake Inhibitors (TRIs)

Use this scaffold to synthesize and evaluate novel 3-aryl octahydro-1H-isoindole derivatives for balanced SERT/NET/DAT inhibition. The quantitative transporter IC50 data (SERT 20-53 nM, NET 85-150 nM, DAT 140-430 nM) provide a benchmark for SAR studies [1]. Its demonstrated brain penetration and in vivo activity in the mouse tail suspension test make it ideal for antidepressant drug discovery programs [2].

Covalent Pan-TEAD Antagonist Development for Cancer Therapeutics

Employ the octahydroisoindole core to install cyanamide or other covalent warheads targeting the conserved cysteine in TEAD transcription factors. The reported k_inact/K_I > 100 M⁻¹ s⁻¹ and submicromolar cellular IC50 values validate this scaffold for Hippo pathway inhibition in sarcoma, hepatocellular carcinoma, and glioblastoma [1]. The saturated ring provides metabolic stability and optimal geometry for covalent binding [2].

Synthesis of Mitiglinide Calcium and Related Antidiabetic Agents

Utilize cis-octahydro-1H-isoindole hydrochloride as a key chiral intermediate in the industrial synthesis of mitiglinide calcium, an oral hypoglycemic drug for type II diabetes [1]. The cis-configuration is essential for the desired pharmacological activity, and the hydrochloride salt facilitates large-scale handling and reaction workup [2].

Neurokinin-1 (Substance P) Antagonist Research for CNS Movement Disorders

Apply this scaffold as a starting point for developing novel NK1 receptor antagonists. The validated blood-brain barrier penetration of the octahydroisoindole core enables study of movement disorders associated with central nervous system diseases [1]. Its anti-inflammatory and anion radical scavenging properties may offer additional therapeutic benefits [2].

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